

Ethnobotanical Uses of Bidens Species Containing Glycosides: A Technical Guide for Researchers

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The genus Bidens, a member of the Asteraceae family, encompasses approximately 230-280 species distributed globally across temperate and tropical regions.[1][2][3][4] Various species within this genus, most notably Bidens pilosa, have a long history of use in traditional medicine systems worldwide to treat a wide array of ailments.[1][5][6][7] This guide focuses on the ethnobotanical applications of Bidens species, with a particular emphasis on the role of their glycoside constituents, the experimental protocols used to investigate them, and the underlying signaling pathways through which they exert their pharmacological effects.

Traditional Medicinal Applications

Historically, different parts of the Bidens plant, including the roots, leaves, and seeds, have been prepared as decoctions, tinctures, or powders.[8] These preparations are used to address over 40 categories of illnesses.[7][8]

Key ethnobotanical uses include:

- Anti-inflammatory and Analgesic: Used to treat conditions like rheumatoid arthritis, sprains, and general inflammation.[2][3]
- Antimicrobial and Anti-dysenteric: Employed against bacterial, fungal, and viral infections, as well as dysentery and diarrhea.[1][6]
- Metabolic Disorders: Utilized in the management of diabetes and hypertension.[1][5][9][10]



- Hepato-protective: Applied in the treatment of hepatitis and jaundice.[1][6][9]
- Other Uses: Traditional applications also cover malaria, wounds, snake bites, and digestive disorders.[1][6][7][8]

Glycosides in Bidens Species

Phytochemical analyses have revealed that Bidens species are rich in a variety of bioactive compounds, including several classes of glycosides.[1][4][11] These glycosides are believed to be major contributors to the plants' therapeutic properties.[4][5]

The primary glycosides identified include:

- Flavonoid Glycosides: Such as flavone glycosides, okanin glycosides, aurone glycosides, and chalcone glycosides.[1][3][5][9]
- Polyacetylene Glycosides: A significant class of compounds with demonstrated biological activity.[1][3][5][12][13]
- Cardiac Glycosides: Detected in some phytochemical screenings.[14][15]

Quantitative Analysis of Bioactive Glycosides

Quantitative studies have been performed to determine the concentration of these glycosides and other phytochemicals, which can vary based on the plant part and the extraction solvent used.

Table 1: Quantitative Phytochemical Content in Bidens pilosa Leaf Extracts[14]

Plant Material	Extraction Solvent	Total Phenolic Content (mg GAE/g)	Total Tannin Content (mg TAE/g)	Total Flavonoid Content (mg QE/g)
Dried	Methanol	130 ± 0.01	588.84 ± 0.30	-
Dried	Ethanol	-	-	51.23 ± 0.40



GAE: Gallic Acid Equivalent; TAE: Tannic Acid Equivalent; QE: Quercetin Equivalent. Data represents mean ± standard deviation.

Table 2: Antioxidant Activity of Bidens pilosa Flower Extracts[16]

Extract/Fraction	DPPH IC50 (mg/mL)	TEAC IC50 (mg/mL)
Methanol Extract (ME)	0.42 ± 0.01	0.17 ± 0.01
Ethyl Acetate Fraction (EM)	0.06 ± 0.00	0.03 ± 0.00
n-Butanol Fraction (BM)	0.15 ± 0.01	0.07 ± 0.01

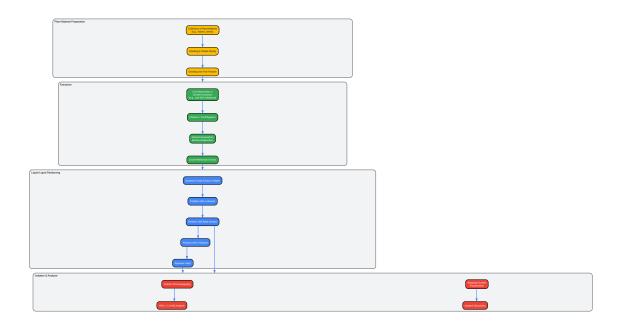
IC₅₀: The concentration required to inhibit 50% of the radical activity. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

The isolation and evaluation of glycosides from Bidens species involve a series of systematic procedures.

The process begins with the collection and preparation of plant material, followed by extraction and subsequent fractionation to isolate compounds of interest.





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Caption: General workflow for extraction and isolation of glycosides.

This method is suitable for extracting thermolabile compounds.[17]

- Preparation: Weigh 150 g of finely powdered, dried plant material (e.g., leaves).[18]
- Maceration: Place the powder in a closed conical flask and add a suitable volume of 80% methanol to fully submerge the material.[17]
- Incubation: Allow the mixture to stand for 72 hours at room temperature with occasional shaking.[17]
- Separation: Centrifuge the suspension at 4000 rpm to pellet the plant debris.[17]



 Concentration: Collect the supernatant and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C to obtain the solvent-free crude extract.[17]

This spectrophotometric assay is commonly used to evaluate the antioxidant potential of plant extracts.[16][19]

- Reagent Preparation: Prepare a 0.02 g/100 mL solution of 2,2-diphenyl-1-picrylhydrazyl
 (DPPH) in methanol and store it in the dark for 24 hours.[19]
- Sample Preparation: Prepare various concentrations of the Bidens extract in methanol.
- Reaction: Mix 2.5 mL of the DPPH reagent with varying volumes (e.g., 100-500 μ L) of the plant extract.[19]
- Measurement: After a 30-minute incubation period in the dark, measure the absorbance of the solution at 515-517 nm using a spectrophotometer.[16][19]
- Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without extract). The IC₅₀ value, the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined.[16]

Signaling Pathways Modulated by Bidens Glycosides

Research has shown that glycosides and other flavonoid derivatives from Bidens species exert their anti-inflammatory effects by modulating key cellular signaling pathways.[20][21][22]

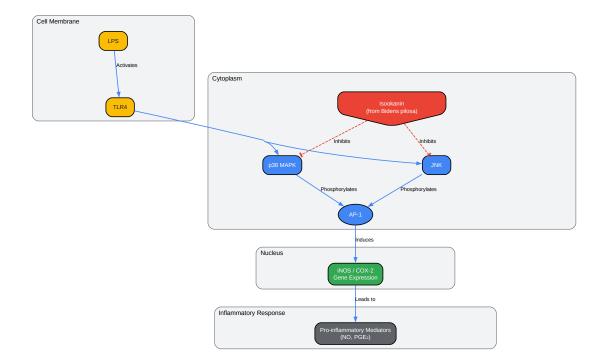
One of the primary mechanisms is the downregulation of pro-inflammatory mediators. For instance, the flavonoid isookanin, isolated from B. pilosa, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[20] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20]

The anti-inflammatory effects of Bidens glycosides are often linked to the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-kB) signaling cascades.[20][22]



- MAPK Pathway: Isookanin has been found to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), but not ERK1/2.[20]
- Transcription Factors: This inhibition of the MAPK pathway leads to a reduction in the
 activation of the transcription factor activator protein-1 (AP-1).[20] While some flavonoids are
 known to inhibit NF-κB, isookanin's primary effect appears to be on the AP-1 pathway.[20]
 [22]

The diagram below illustrates the proposed anti-inflammatory mechanism of isookanin from Bidens pilosa.



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Caption: Anti-inflammatory signaling pathway inhibited by isookanin.

By inhibiting the phosphorylation of p38 and JNK, isookanin effectively blocks the downstream activation of AP-1, leading to reduced expression of iNOS and COX-2, and consequently, a decrease in the production of inflammatory mediators.[20] This provides a molecular basis for the traditional use of Bidens species in treating inflammatory conditions.

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